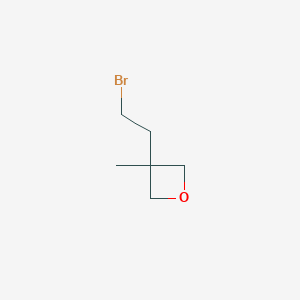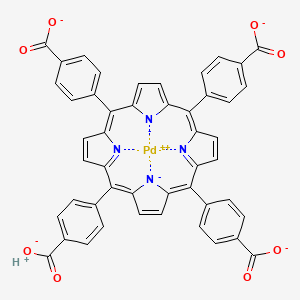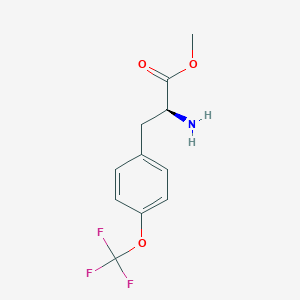
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is a complex compound that combines a platinum center with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride typically involves the coordination of platinum(IV) with 3,4,7,8-tetramethyl-1,10-phenanthroline and azanidylethylazanide ligands. The reaction is usually carried out in a solvent such as dichloromethane or acetone, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments would ensure consistency and purity of the product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of platinum, while reduction may yield lower oxidation states or even metallic platinum. Substitution reactions result in new platinum complexes with different ligands .
科学的研究の応用
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in chemotherapy, particularly in targeting cancer cells with minimal effects on healthy cells.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligand enhances the stability and solubility of the complex, facilitating its cellular uptake and distribution .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound with a distinct ligand system, used in the treatment of colorectal cancer.
Uniqueness
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is unique due to the presence of the 3,4,7,8-tetramethyl-1,10-phenanthroline ligand, which provides enhanced stability and solubility. This makes it a promising candidate for further research and development in various applications .
特性
分子式 |
C18H22Cl2N4Pt |
|---|---|
分子量 |
560.4 g/mol |
IUPAC名 |
2-azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride |
InChI |
InChI=1S/C16H16N2.C2H6N2.2ClH.Pt/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;3-1-2-4;;;/h5-8H,1-4H3;3-4H,1-2H2;2*1H;/q;-2;;;+4/p-2 |
InChIキー |
QRUWHEZTXQYOEA-UHFFFAOYSA-L |
正規SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.C(C[NH-])[NH-].[Cl-].[Cl-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)


![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)


![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)





